Home > Products > Screening Compounds P81210 > Msh, 4-nle-alpha-
Msh, 4-nle-alpha- - 64887-70-3

Msh, 4-nle-alpha-

Catalog Number: EVT-394528
CAS Number: 64887-70-3
Molecular Formula: C78H111N21O19
Molecular Weight: 1646.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of MSH, 4-nle-alpha- typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The specific modifications in MSH, 4-nle-alpha- include the substitution of methionine with norleucine at position 4, which enhances its biological activity and stability compared to its natural counterpart .

The synthesis process can be outlined as follows:

  1. Preparation of Resin: A suitable resin is chosen that can support the peptide chain during synthesis.
  2. Coupling Reactions: Protected amino acids are sequentially coupled to the resin-bound growing peptide chain using coupling reagents.
  3. Deprotection Steps: After each coupling step, protective groups are removed to allow for further reactions.
  4. Cleavage: Once the full peptide sequence is assembled, it is cleaved from the resin and purified.
Molecular Structure Analysis

Structure and Data
The molecular structure of MSH, 4-nle-alpha- features a complex arrangement of amino acids that contributes to its function as a melanocortin receptor agonist. The primary structure consists of a sequence that includes several key residues involved in receptor binding and activation .

Key structural features include:

  • Amino Acid Sequence: The sequence includes norleucine at position 4 and phenylalanine at position 7.
  • Secondary Structure: The peptide adopts an alpha-helical conformation which is crucial for its interaction with melanocortin receptors.
Chemical Reactions Analysis

Reactions and Technical Details
MSH, 4-nle-alpha- primarily interacts with melanocortin receptors, particularly the melanocortin-4 receptor (MC4R). These interactions trigger various signaling pathways that regulate physiological processes such as appetite and energy expenditure. The binding of MSH, 4-nle-alpha- to MC4R initiates G-protein coupled receptor signaling cascades, leading to downstream effects on cellular activity .

Key Reactions:

  1. Binding Reaction: MSH, 4-nle-alpha- binds to MC4R with high affinity.
  2. Signal Transduction: Activation of Gs proteins leads to increased cyclic AMP levels within the cell.
Mechanism of Action

Process and Data
The mechanism by which MSH, 4-nle-alpha- exerts its effects involves its binding to melanocortin receptors on target cells. Upon binding:

  1. Receptor Activation: The conformational change in MC4R activates associated G-proteins.
  2. Cyclic AMP Production: This activation stimulates adenylate cyclase activity, increasing cyclic AMP levels.
  3. Physiological Effects: Elevated cyclic AMP leads to various effects including increased energy expenditure and modulation of appetite .
Physical and Chemical Properties Analysis

Physical and Chemical Properties
MSH, 4-nle-alpha- exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and organic solvents due to its polar amino acid composition.
  • Stability: The incorporation of norleucine enhances its stability against enzymatic degradation compared to natural peptides .

Relevant Data:

  • Melting Point: Not specifically defined but generally stable under standard laboratory conditions.
  • Storage Conditions: Should be stored in a cool, dry place away from light.
Applications

Scientific Uses
MSH, 4-nle-alpha- has several applications in scientific research and medicine:

  1. Obesity Research: As an agonist for MC4R, it is studied for potential therapeutic effects in obesity management by modulating appetite and energy balance.
  2. Dermatological Applications: It has been explored for use in skin treatments due to its effects on pigmentation .
  3. Pharmacological Studies: Used as a model compound in studies investigating melanocortin receptor signaling pathways.
Introduction to [Nle⁴,D-Phe⁷]-α-MSH in Melanocortin Research

Historical Development and Rationale for Synthetic Analog Design

The development of NDP-α-MSH in the late 1970s-early 1980s was driven by fundamental limitations of native α-MSH:

  • Structural Instability: Methionine at position 4 is susceptible to oxidation, diminishing biological activity.
  • Receptor Selectivity: Endogenous α-MSH exhibits modest binding affinity (e.g., MC4R Kᵢ ≈ 51 nM), limiting pharmacological utility [3].
  • Short Half-life: Rapid proteolytic degradation curtailed in vivo efficacy.

Initial structure-activity relationship (SAR) studies identified the conserved "His-Phe-Arg-Trp" (HFRW) motif as critical for receptor activation. Pioneering work by Sawyer et al. (1980) demonstrated that replacing Met⁴ with oxidation-resistant norleucine (Nle⁴) and incorporating D-phenylalanine at position 7 (D-Phe⁷) yielded unexpected gains in potency and duration of action [10]. This analog, designated [Nle⁴,D-Phe⁷]-α-MSH, exhibited:

  • ~100-fold greater potency than α-MSH in frog skin bioassays
  • Enhanced resistance to enzymatic degradation in vivo
  • Broader receptor activation profile compared to the endogenous ligand

Table 1: Key Properties of Endogenous α-MSH vs. NDP-α-MSH

Propertyα-MSH[Nle⁴,D-Phe⁷]-α-MSH
Position 4 ResidueMethionine (Met)Norleucine (Nle)
Position 7 ChiralityL-PhenylalanineD-Phenylalanine
MC1R Binding Affinity (Kᵢ)~1.0 nM0.085 nM
MC4R Binding Affinity (Kᵢ)~51 nM3.8 nM
Metabolic StabilityLowModerate-High

Data compiled from Sawyer et al. (1980) and Tocris Bioscience (Product 3013) [10]

Structural Modifications and Enhanced Bioactivity Over Endogenous α-MSH

The strategic substitutions at positions 4 and 7 induce profound changes in peptide conformation and receptor interaction dynamics, validated through biochemical assays and recent structural biology breakthroughs:

Conformational Stabilization and Receptor Binding

  • Nle⁴ Substitution: The linear side chain of norleucine preserves hydrophobic interactions within the receptor binding pocket while eliminating oxidative inactivation. Cryo-EM structures reveal Nle⁴ engages TM2/TM3 residues (e.g., D122³·²⁵) with affinity comparable to Met⁴ but greater stability [3].
  • D-Phe⁷ Incorporation: This D-amino acid substitution induces a critical β-turn conformation within the pharmacophore (residues 6-9: His-D-Phe-Arg-Trp). The resulting bend positions the aromatic side chain optimally within a hydrophobic subpocket formed by TM3, TM6, and TM7 residues (F184ᴱᴰ⁺, F253⁶·⁴⁴, F259⁶·⁵¹, H298⁷·³⁹), enhancing binding energy [3]. Cryo-EM of MC4R-NDP-α-MSH-Gs complexes confirms D-Phe⁷ forms π-π stacking with F284⁶·⁴⁴ and van der Waals contacts with L106³·¹⁰ [3].

Calcium Ion as Allosteric Cofactor

A landmark discovery from MC4R cryo-EM structures is the coordination of a calcium ion (Ca²⁺) at the extracellular receptor surface:

  • Ca²⁺ bridges D122³·²⁵ (TM3), D126ᴱᴰ⁻ (ECL1), and backbone carbonyls of NDP-α-MSH
  • This triad stabilizes the peptide's N-terminal region (Ac-Ser-Tyr-Ser-Nle⁴) and anchors ECL2 conformation [3]
  • Unlike many class A GPCRs, MC4R lacks the conserved EL2-TM3 disulfide bond; Ca²⁺-mediated structuring partially compensates for this

Bioactivity Enhancement

Pharmacological profiling demonstrates significant improvements over α-MSH:

  • Binding Affinity: Sub-nanomolar affinity at MC1R (Kᵢ = 0.085 nM) and low nanomolar range at MC3R (Kᵢ = 0.4 nM), MC4R (Kᵢ = 3.8 nM), and MC5R (Kᵢ = 5.1 nM) [10]
  • Functional Potency: 26-100x greater potency than α-MSH in in vitro assays (cAMP accumulation, tyrosinase activation) [10]
  • Microglial Polarization: Promotes anti-inflammatory M2-like phenotype via MC4R, suppressing TLR2/4-induced TNF-α and HMGB1 release [8]
  • Melanoma Targeting: High tumor uptake (4.63 ± 0.45% ID/g at 2h post-injection) in MC1R-positive melanoma models enables diagnostic imaging applications [5]

Table 2: Structural Features and Functional Consequences of NDP-α-MSH Modifications

ModificationStructural ConsequenceFunctional Impact
Nle⁴Oxidation resistance; hydrophobic packing in TM2/TM3Enhanced metabolic stability; maintained receptor contact
D-Phe⁷Induction of β-turn; optimal Trp⁹ orientation20-100x increased potency; prolonged receptor activation
Acetylated N-terminusProtection from aminopeptidasesIncreased half-life in vivo
C-terminal amideResistance to carboxypeptidasesProlonged signaling duration

Key Research Milestones in Melanocortin Receptor Targeting

NDP-α-MSH has served as both a pharmacological tool and clinical precursor, enabling transformative advances:

Elucidating Melanocortin Receptor Activation Mechanisms

  • Cryo-EM Structural Biology: High-resolution (2.9 Å) structures of NDP-α-MSH-bound MC4R-Gs complexes revealed:
  • TM6 outward displacement (≥12 Å) upon activation
  • Ligand-adaptable Ca²⁺ coordination site regulating extracellular vestibule topology
  • Gαs engagement interfaces involving ICL2 and TM5/TM6 [3]
  • Biased Signaling Studies: NDP-α-MSH exhibits balanced Gs and Gq/11 activation versus the Gq/11 bias of setmelanotide, attributed to differential TM3 interactions impacting ICL2 conformation [3].

Therapeutic Translation and Clinical Inspiration

  • Obesity Pharmacotherapies: NDP-α-MSH demonstrated MC4R-mediated weight loss in preclinical models, directly inspiring next-generation analogs:
  • Setmelanotide: Cyclic MC4R agonist with improved selectivity (FDA-approved 2020 for POMC/LepR deficiency obesity) [3]
  • Bremelanotide: Metabolically stable NDP-α-MSH derivative (FDA-approved 2019 for HSDD); now in Phase 2 trials (BMT-801) combined with GLP-1 agonists (tirzepatide) for obesity [2] [6] [9]
  • Anti-inflammatory Therapeutics: MC1R/MC3R-mediated effects of NDP-α-MSH inspired clinical candidates:
  • PL9643: MC1R agonist for dry eye disease (Phase 3) [6] [9]
  • PL8177: Oral MC1R agonist for ulcerative colitis (Phase 2) [9]
  • Diagnostic Applications: Radiolabeled derivatives (e.g., ⁶⁴Cu-DOTA-NAPamide) enable PET imaging of MC1R-positive melanoma [5].

Ongoing Research Directions

  • Oral Small-Molecule MC4R Agonists: Palatin Technologies anticipates IND filings (2H 2025) for non-peptide MC4R agonists derived from NDP-α-MSH SAR [2] [6].
  • Combination Therapies: Synergistic weight loss with GLP-1/GIP agonists (e.g., tirzepatide + bremelanotide) aims to overcome weight-loss plateaus via hypothalamic appetite circuits [2] [9].
  • Neuroinflammation Modulation: NDP-α-MSH’s promotion of microglial M2 polarization supports MC4R targeting for neuropathic pain (e.g., VA-funded research) [7] [8].

Table 3: Research and Clinical Milestones Enabled by NDP-α-MSH

DomainMilestoneImpact
Structural BiologyCryo-EM structures of MC4R-Gs with NDP-α-MSH (2021)Revealed Ca²⁺-dependent activation; TM6 movement
Obesity TherapeuticsSetmelanotide FDA approval (2020)First MC4R agonist for genetic obesity disorders
Imaging⁶⁴Cu-DOTA-NAPamide for MC1R+ melanoma PETEnabled tumor receptor density quantification
Clinical TrialsBMT-801 (bremelanotide + tirzepatide) Phase 2 (2025)Targeting GLP-1 resistance in obesity
New IndicationsVA project targeting MC4R for pain (2022-2025)Exploring neuroimmune modulation in chronic pain

NDP-α-MSH remains a foundational molecule in melanocortin research. Its rationally designed structure continues to inform the development of receptor-selective agonists with therapeutic potential across metabolic, inflammatory, neoplastic, and CNS disorders.

Properties

CAS Number

64887-70-3

Product Name

Msh, 4-nle-alpha-

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C78H111N21O19

Molecular Weight

1646.8 g/mol

InChI

InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1

InChI Key

UAHFGYDRQSXQEB-PWPYQVNISA-N

SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C

Synonyms

(4-norleucine)alpha-melanotropin
(4-norleucine)alpha-MSH
4-Nle-alpha-MSH
4-norleucine-alpha-MSH
MSH, 4-Nle-alpha-
MSH, 4-norleucine-alpha-

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.